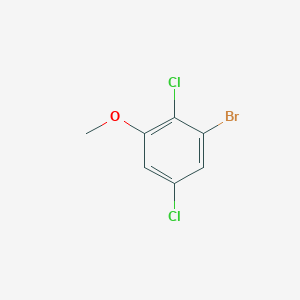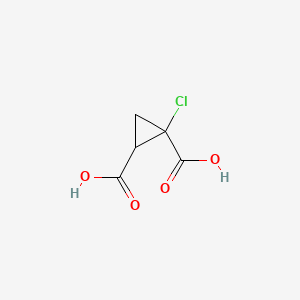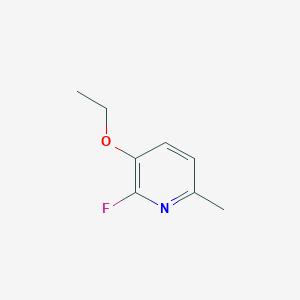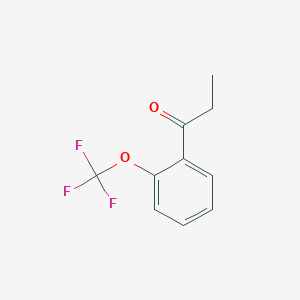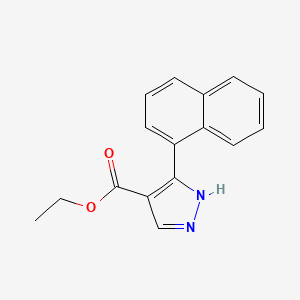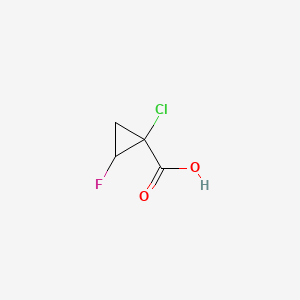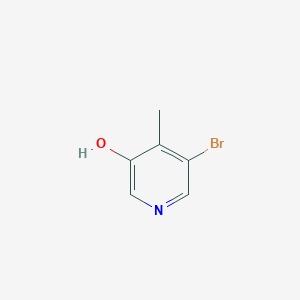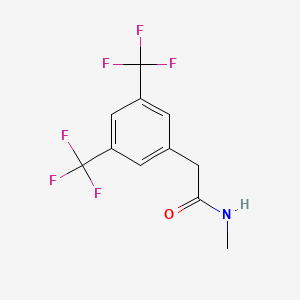
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% (NMBTPA) is a highly fluorinated organic compound with a wide range of applications in scientific research and development. NMBTPA is known for its low volatility, low toxicity, and high solubility in organic solvents. It is used in a variety of chemical and biochemical processes, including as a solvent, an intermediate in organic synthesis, and as a reagent in organic synthesis.
Mecanismo De Acción
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% is known to act as a nucleophile, meaning that it can react with electrophiles (electron-deficient molecules) to form new molecules. It is also known to act as a Lewis base, meaning that it can donate electrons to Lewis acids (electron-rich molecules). In addition, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% can act as a catalyst for the synthesis of various organic compounds, such as alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of certain compounds, such as proteins and nucleic acids, and to increase the rate of certain chemical reactions. In addition, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has been shown to reduce the toxicity of certain compounds, such as polychlorinated biphenyls, and to increase the stability of certain compounds, such as polyunsaturated fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to use in a variety of chemical and biochemical processes. In addition, it is relatively non-toxic and has a low volatility, making it safe to handle in the laboratory. However, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% also has some limitations. It is not very stable in air and can easily be degraded by light and heat.
Direcciones Futuras
There are several potential future directions for the use of N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% in scientific research and development. It could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It could also be used as a reagent in the synthesis of heterocyclic compounds. In addition, it could be used in the preparation of polymers and other materials for use in medical and industrial applications. Finally, it could be used in the development of new drugs and other chemical compounds.
Métodos De Síntesis
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% is typically synthesized through a two-step process. In the first step, the starting material, 3,5-difluorobenzyl chloride, is reacted with sodium methoxide in methanol to form N-methyl-3,5-difluorobenzylacetamide. In the second step, the N-methyl-3,5-difluorobenzylacetamide is reacted with trifluoromethanesulfonic anhydride in dichloromethane to form N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98%.
Aplicaciones Científicas De Investigación
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has a wide range of applications in scientific research and development. It has been used in a variety of chemical and biochemical processes, including as a solvent, an intermediate in organic synthesis, and as a reagent in organic synthesis. It has also been used as a catalyst for the synthesis of various organic compounds, such as alcohols, amines, and carboxylic acids. In addition, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has been used as a ligand in transition metal-catalyzed reactions and as a reagent in the preparation of heterocyclic compounds.
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO/c1-18-9(19)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMAKQBFWJVOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


